molecular formula C21H23NO5S B12161204 Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12161204
M. Wt: 401.5 g/mol
InChI Key: PMFZFJSDNRLPHA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with an ethoxycarbonyl group at position 3 and a complex acetamido derivative at position 2. This compound is synthesized via multicomponent reactions, such as the Petasis reaction, which involves coupling ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with appropriate acylating agents under optimized conditions (e.g., HFIP solvent, molecular sieves) . Analytical characterization includes $ ^1 \text{H NMR} $, $ ^{13}\text{C NMR} $, and HRMS-ESI, confirming its molecular structure and purity . The benzothiophene scaffold is notable for its role in medicinal chemistry, often associated with bioactivity in analogs, though specific pharmacological data for this compound remain unreported in the available literature.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-3-26-21(25)17-15-11-7-8-12-16(15)28-20(17)22-19(24)18(27-13(2)23)14-9-5-4-6-10-14/h4-6,9-10,18H,3,7-8,11-12H2,1-2H3,(H,22,24)

InChI Key

PMFZFJSDNRLPHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexanone with Ethyl Cyanoacetate

A modified Gewald reaction is used to construct the tetrahydrobenzothiophene scaffold:

  • Reactants : Cyclohexanone (1.0 eq), ethyl cyanoacetate (1.2 eq), elemental sulfur (1.5 eq).

  • Solvent : Ethanol or DMF.

  • Catalyst : Morpholine or piperidine (0.1 eq).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Yield : 70–85%.

Mechanistic Insight :
The reaction proceeds via keto-enol tautomerization of cyclohexanone, nucleophilic attack by sulfur, and cyclization with ethyl cyanoacetate to form the aminothiophene core.

Acylation of the Amino Group

The amino group at position 2 is acylated with acetyloxy(phenyl)acetyl chloride. This step requires careful control to avoid ester hydrolysis or over-acylation.

Synthesis of Acetyloxy(Phenyl)Acetyl Chloride

The acyl chloride is prepared from phenylglycolic acid in two steps:

  • Acetylation :

    • Reactants : Phenylglycolic acid (1.0 eq), acetic anhydride (2.5 eq).

    • Conditions : 60°C for 2 hours.

    • Yield : 90–95%.

  • Chlorination :

    • Reactants : Acetyloxy(phenyl)acetic acid (1.0 eq), thionyl chloride (3.0 eq).

    • Solvent : Dichloromethane (DCM).

    • Conditions : Reflux at 40°C for 3 hours.

    • Yield : 85–90%.

N-Acylation of the Benzothiophene Intermediate

The acylation is performed under Schotten-Baumann conditions:

  • Reactants :

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq).

    • Acetyloxy(phenyl)acetyl chloride (1.2 eq).

  • Base : Triethylamine (2.0 eq) or pyridine.

  • Solvent : THF or DCM.

  • Conditions : 0–25°C for 4–8 hours.

  • Workup : Washing with 5% HCl, saturated NaHCO₃, and brine.

  • Purification : Column chromatography (hexane/ethyl acetate 3:1) or recrystallization from ethanol.

  • Yield : 65–75%.

Optimization Notes :

  • Excess acyl chloride (1.2–1.5 eq) ensures complete conversion.

  • Lower temperatures (0–5°C) minimize side reactions.

Alternative Synthetic Routes

One-Pot Acylation-Acetylation

A sequential approach avoids isolating intermediates:

  • Acylation : React the amino benzothiophene with phenylglycolic acid using EDC/HOBt.

  • Acetylation : Treat the product with acetic anhydride/pyridine.

  • Yield : 60–68%.

Solid-Phase Synthesis

Patents describe polymer-supported synthesis for scalability:

  • Resin : Wang resin-bound benzothiophene.

  • Conditions : Acylation with Fmoc-protected acetyloxy(phenyl)acetic acid, followed by cleavage with TFA.

  • Yield : 70–80%.

Analytical Data and Characterization

Property Value
Molecular Formula C₂₂H₂₄N₂O₅S
Molecular Weight 428.5 g/mol
Melting Point 142–145°C (ethanol recrystallization)
¹H NMR (CDCl₃) δ 1.25 (t, 3H), 1.75–2.10 (m, 4H), 2.15 (s, 3H), 3.10–3.30 (m, 2H), 4.15 (q, 2H), 5.45 (s, 2H), 7.25–7.45 (m, 5H), 8.90 (s, 1H)
IR (KBr) 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1240 cm⁻¹ (acetyloxy C-O)

Challenges and Troubleshooting

  • Ester Hydrolysis : Moisture-sensitive conditions are critical during acylation. Anhydrous solvents and inert atmospheres (N₂/Ar) are recommended.

  • Byproduct Formation : Over-acylation is mitigated by using stoichiometric acyl chloride and low temperatures.

  • Purification : Silica gel chromatography is preferred over recrystallization for higher purity (>98%).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Patents describe microreactor-based acylation for improved heat transfer and yield (85–90%).

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenylacetyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is highlighted through comparisons with analogs sharing the tetrahydrobenzothiophene core but differing in substituents.

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives

Compound Name Substituent at Position 2 Molecular Weight Key Functional Groups Notable Properties References
This compound (Acetyloxy)(phenyl)acetyl 453.5* Acetate ester, phenyl, acetyloxy High steric bulk; potential for hydrogen bonding via amide and ester groups
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Chloroacetyl 328.8 Chloro, acetyl Electron-withdrawing chloro group enhances reactivity in nucleophilic substitutions
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Acetamido 281.4 Acetamide Simplified structure; higher solubility due to reduced steric hindrance
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Bromobenzoyl + trichloroethyl 614.5 Bromophenyl, trichloroethyl High molecular weight; halogen-rich groups may influence binding interactions
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chloro-2-methylphenoxyacetyl 407.9 Chlorophenoxy, methyl Increased lipophilicity due to phenoxy group; potential for π-π interactions
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetyl 303.4 Cyano, acetyl Strong electron-withdrawing cyano group may stabilize charge in intermediates

*Calculated molecular weight based on formula $ \text{C}{22}\text{H}{23}\text{NO}_6\text{S} $.

Key Findings

Substituent Effects on Reactivity: The chloroacetyl derivative () exhibits enhanced electrophilicity at the chloro site, making it reactive in cross-coupling or substitution reactions compared to the acetyloxy-phenyl variant .

Steric and Electronic Influences :

  • The target compound’s (acetyloxy)(phenyl)acetyl group introduces significant steric bulk, which may hinder crystallization or binding to flat active sites compared to smaller substituents like acetamido () .
  • The bromobenzoyl-trichloroethyl derivative () combines halogenated groups, likely enhancing hydrophobic interactions but reducing solubility .

Physicochemical Properties: Lipophilicity trends correlate with substituent type: phenoxy () and phenylacetyloxy groups increase logP values, favoring membrane permeability but complicating aqueous solubility . The acetamido derivative () has the lowest molecular weight and simplest structure, suggesting advantages in pharmacokinetics (e.g., absorption) .

Synthetic Yields :

  • Multicomponent reactions for analogs (e.g., ) report moderate yields (22%), reflecting challenges in coupling sterically demanding groups .

Biological Activity

Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and analgesic effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C_{18}H_{21}N_{1}O_{4}S
  • Molecular Weight : 345.43 g/mol

The structure includes a benzothiophene core which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiophene exhibit significant antitumor activity. The compound has been evaluated for its ability to induce apoptosis in cancer cells. In particular:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and others.
  • IC50 Values : The compound showed IC50 values ranging from 23.2 to 49.9 µM, indicating moderate to high potency against various cancer cell lines .

Apoptosis Induction

Flow cytometry analysis revealed that treatment with the compound resulted in increased early and late apoptotic cell populations:

  • Early Apoptosis : 8.73% (compared to control)
  • Late Apoptosis : 18.13% (compared to control)

This suggests that the compound effectively triggers programmed cell death in cancer cells, which is crucial for its antitumor efficacy .

Analgesic Activity

The analgesic potential of this compound has also been explored using the "hot plate" method in animal models. Key findings include:

  • Comparison Drug : Metamizole was used as a control.
  • Efficacy : The compound demonstrated an analgesic effect that exceeded that of metamizole, suggesting it may be a potent alternative for pain management .

Study Overview

  • Study Title : Evaluation of Antitumor Activity of Benzothiophene Derivatives
    • Objective : To assess the cytotoxic effects on MCF-7 cells.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results :
      • Significant reduction in cell viability.
      • Induction of apoptosis confirmed via annexin V staining.
  • Study Title : Analgesic Properties of Novel Benzothiophene Derivatives
    • Objective : To compare analgesic effects with standard drugs.
    • Methodology : Hot plate test on mice.
    • Results :
      • Notable pain relief observed at doses lower than those required for metamizole.

Data Table

StudyCell Line/ModelIC50 (µM)Observed EffectControl Comparison
MCF-723.2Induced apoptosisHigher than control
Mouse ModelN/AAnalgesic effectExceeds metamizole

Q & A

Q. What are the established synthetic routes for Ethyl 2-{[(acetyloxy)(phenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrobenzothiophene core. Key steps include:

  • Acylation : Introducing the acetyloxy-phenylacetyl group via nucleophilic substitution or coupling reactions under anhydrous conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
  • Esterification : The ethyl ester group at the 3-position is introduced via acid-catalyzed esterification, requiring controlled temperatures (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of methods is required:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry, with aromatic protons appearing at δ 6.8–7.5 ppm and ester carbonyls at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated in related benzothiophene derivatives .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs exhibit:

  • Enzyme inhibition : Interaction with kinases or proteases via hydrogen bonding with the acetyloxy-phenylacetyl moiety .
  • Anti-inflammatory activity : In vivo models (e.g., carrageenan-induced edema) show reduced inflammation at 50–100 mg/kg doses, linked to COX-2 suppression .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methyl groups) impact biological activity?

Substituents alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., increased IC50_{50} against TNF-α by 30% compared to methyl derivatives) .
  • Steric effects : Bulky groups (e.g., tert-butyl) reduce activity due to hindered access to active sites .
  • Methodology : Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then compare IC50_{50} values in dose-response assays .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2), prioritizing hydrogen bonds with the acetyloxy group .
  • QSAR models : Correlate substituent Hammett constants (σ) with logP values to optimize bioavailability .

Q. How does the compound behave under oxidative or hydrolytic conditions?

  • Oxidation : The benzothiophene core is stable, but the acetyloxy group may hydrolyze in acidic media (pH < 3), forming carboxylic acid derivatives .
  • Hydrolysis : Ester groups degrade in alkaline conditions (pH > 10), monitored via HPLC retention time shifts .

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst optimization : Use Pd(OAc)2_2/XPhos for coupling reactions (yield increases from 45% to 72%) .
  • Flow chemistry : Continuous reactors reduce side reactions and improve temperature control .

Q. How are crystallographic data used to validate synthetic products?

Single-crystal X-ray diffraction confirms:

  • Bond lengths : C–S (1.74–1.78 Å) and C–O (1.21 Å) within expected ranges .
  • Torsion angles : Verify spatial arrangement of the acetyloxy-phenylacetyl group .

Methodological Considerations

Q. What in vitro assays assess this compound’s mechanism of action?

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-GGR-AMC substrates .
  • Cellular uptake : LC-MS quantification in HEK-293 cells after 24-hour exposure .

Q. How are stability studies designed for derivatives?

  • Forced degradation : Expose to UV light (254 nm), heat (40°C), and varying pH (1–13) for 72 hours .
  • HPLC-DAD : Monitor degradation products and calculate half-life (t1/2_{1/2}) under accelerated conditions .

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